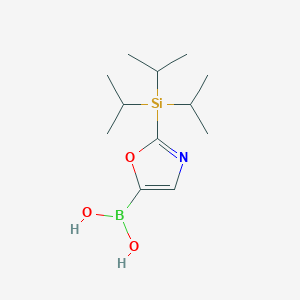
(2-(Triisopropylsilyl)oxazol-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Triisopropylsilyl)oxazol-5-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to an oxazole ring, which is further substituted with a triisopropylsilyl group. The combination of these functional groups imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate precursor to form the oxazole ring, followed by borylation using a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for (2-(Triisopropylsilyl)oxazol-5-yl)boronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-(Triisopropylsilyl)oxazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides under appropriate conditions.
Substitution: The oxazole ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF or toluene) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions on the oxazole ring.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Oxidation: Formation of boronic esters or anhydrides.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
(2-(Triisopropylsilyl)oxazol-5-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions to form complex organic molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: The compound can be used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (2-(Triisopropylsilyl)oxazol-5-yl)boronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents and catalysts. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The oxazole ring can participate in electrophilic substitution reactions, allowing for further functionalization and modification of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzoxazole-5-boronic acid pinacol ester
- 2-Methylthiazole-5-boronic acid pinacol ester
- 2-Hydroxypyrimidine-5-boronic acid pinacol ester
Uniqueness
(2-(Triisopropylsilyl)oxazol-5-yl)boronic acid is unique due to the presence of the triisopropylsilyl group, which provides steric protection and enhances the stability of the compound. This makes it particularly useful in reactions where stability and selectivity are crucial. Additionally, the combination of the oxazole ring and boronic acid group offers a versatile platform for further functionalization and application in various fields .
Properties
Molecular Formula |
C12H24BNO3Si |
|---|---|
Molecular Weight |
269.22 g/mol |
IUPAC Name |
[2-tri(propan-2-yl)silyl-1,3-oxazol-5-yl]boronic acid |
InChI |
InChI=1S/C12H24BNO3Si/c1-8(2)18(9(3)4,10(5)6)12-14-7-11(17-12)13(15)16/h7-10,15-16H,1-6H3 |
InChI Key |
NYDKNTMDWOFMIN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(O1)[Si](C(C)C)(C(C)C)C(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















